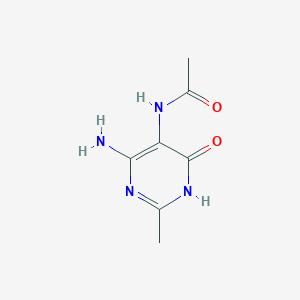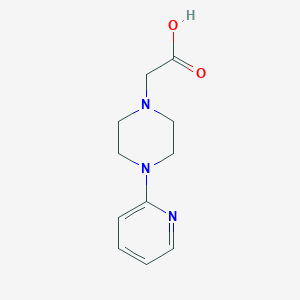
N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a diethylamino group attached to a pyrimidine ring, which is further substituted with a methyl group at the 6-position and an acetamide group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylpyrimidine with diethylamine to form N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)amine. This intermediate is then reacted with acetic anhydride to yield the final product, this compound. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can improve the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The diethylamino group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)amine or N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group enhances the compound’s ability to penetrate cell membranes, allowing it to reach its target sites more effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)amine: Similar structure but lacks the acetamide group.
N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)ethanol: Similar structure but has an alcohol group instead of the acetamide group.
N-(2-(Diethylamino)-6-methylpyrimidin-4-yl)acetamide N-oxide: Oxidized form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its lipophilicity, while the acetamide group contributes to its stability and reactivity. These features make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
88380-64-7 |
|---|---|
分子式 |
C11H18N4O |
分子量 |
222.29 g/mol |
IUPAC名 |
N-[2-(diethylamino)-6-methylpyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C11H18N4O/c1-5-15(6-2)11-12-8(3)7-10(14-11)13-9(4)16/h7H,5-6H2,1-4H3,(H,12,13,14,16) |
InChIキー |
ABDXZBVENNIQCR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=CC(=N1)NC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Amino-1-(propane-2-sulfonyl)-1H-benzimidazol-6-yl]propan-1-one](/img/structure/B15218281.png)
![5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B15218282.png)
![6-Chloroisothiazolo[4,5-c]pyridine](/img/structure/B15218302.png)




![[6-(Octylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B15218326.png)
![2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid](/img/structure/B15218340.png)



![2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B15218362.png)

